molecular formula C11H20Cl2N2O B1521485 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride CAS No. 1150658-32-4

4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride

Cat. No.: B1521485
CAS No.: 1150658-32-4
M. Wt: 267.19 g/mol
InChI Key: KUOBNXIUYDCXPC-UHFFFAOYSA-N
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Description

4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-nitrophenol.

    Alkylation: 4-nitrophenol is alkylated with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate to form 4-(3-dimethylaminopropoxy)nitrobenzene.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst, resulting in 4-(3-dimethylaminopropoxy)aniline.

    Salt Formation: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The product is purified using crystallization or recrystallization techniques to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Simpler amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.

Scientific Research Applications

4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is utilized in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involving neurotransmitters or other cellular signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Dimethylamino-propoxy)-benzaldehyde
  • 4-(3-Dimethylamino-propoxy)-benzoic acid
  • 4-(3-Dimethylamino-propoxy)-phenol

Uniqueness

4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[3-(dimethylamino)propoxy]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11;;/h4-7H,3,8-9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOBNXIUYDCXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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